MFCD03268203
Description
Based on analogous compounds (e.g., triazine derivatives, halogenated aromatics, and trifluoromethyl-containing molecules), MFCD03268203 is hypothesized to belong to a class of heterocyclic or organohalogen compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and tunable electronic properties .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-phenyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-16-11-9-15(10-12-16)20-18(21(28)24-17-8-4-5-13-23-17)19(25-22(29)26-20)14-6-2-1-3-7-14/h1-13,20,27H,(H,23,24,28)(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDLTYOEOXGXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(NC(=S)N2)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03268203 involves several steps, each requiring precise conditions to ensure the desired product. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. Reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency. Industrial methods may also incorporate advanced techniques such as flow chemistry and high-throughput screening to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
MFCD03268203 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under controlled temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD03268203 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03268203 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD03268203, three structurally related compounds are analyzed:
CAS 918538-05-3 (2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine): A chlorinated triazine derivative.
CAS 1761-61-1 (Brominated aromatic compound): A brominated benzoic acid derivative.
CAS 1533-03-5 (Trifluoromethyl-substituted ketone): A fluorinated aromatic ketone.
Table 1: Key Physicochemical Properties
*Note: this compound data inferred from structural analogs.
Structural and Functional Differences
- Chlorinated vs. Brominated Substituents: CAS 918538-05-3 and CAS 1761-61-1 differ in halogen type (Cl vs. Br), impacting reactivity and electronic effects.
- Fluorinated Moieties : CAS 1533-03-5 contains a trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to chlorinated/brominated analogs, making it more suitable for CNS-targeting drugs .
- Molecular Weight Effects: Higher molecular weight in CAS 1533-03-5 (202.17 vs. ~188) correlates with increased solubility in polar solvents like methanol, whereas chlorinated analogs exhibit better DMF solubility .
Pharmacological Relevance
- CAS 918538-05-3 : Demonstrates inhibitory activity against kinases (IC₅₀ < 1 µM), attributed to its triazine core .
- CAS 1533-03-5 : Exhibits Log S (ESOL) = -2.47, indicating moderate solubility, but high BBB permeability (score: 0.85), favoring neuropharmacological applications .
Industrial Utility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
